molecular formula C13H10O B3058781 1-Ethynyl-2-methoxynaphthalene CAS No. 917894-85-0

1-Ethynyl-2-methoxynaphthalene

Cat. No.: B3058781
CAS No.: 917894-85-0
M. Wt: 182.22
InChI Key: MVXMSHPNQSBXFO-UHFFFAOYSA-N
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Description

1-Ethynyl-2-methoxynaphthalene is an organic compound with the molecular formula C₁₃H₁₀O. It is a derivative of naphthalene, characterized by the presence of an ethynyl group at the first position and a methoxy group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-2-methoxynaphthalene can be synthesized through various methods. One common approach involves the reaction of 2-methoxynaphthalene with acetylene in the presence of a suitable catalyst. The reaction typically requires a base such as potassium hydroxide and is carried out under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, ensuring high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory synthesis, with optimizations for scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-2-methoxynaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

1-Ethynyl-2-methoxynaphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which 1-ethynyl-2-methoxynaphthalene exerts its effects involves interactions with various molecular targets. The ethynyl group can participate in π-π stacking interactions, while the methoxy group can engage in hydrogen bonding. These interactions influence the compound’s reactivity and its ability to interact with biological molecules .

Comparison with Similar Compounds

    1-Ethynyl-2-hydroxynaphthalene: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-Ethynyl-1-methoxynaphthalene: The positions of the ethynyl and methoxy groups are reversed.

    1-Methoxy-2-naphthaldehyde: Contains an aldehyde group instead of an ethynyl group.

Uniqueness: 1-Ethynyl-2-methoxynaphthalene is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthetic applications and research studies .

Properties

IUPAC Name

1-ethynyl-2-methoxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O/c1-3-11-12-7-5-4-6-10(12)8-9-13(11)14-2/h1,4-9H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXMSHPNQSBXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700678
Record name 1-Ethynyl-2-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917894-85-0
Record name 1-Ethynyl-2-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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